
The Rise and Fall of ACHN-975: An LpxC
Inhibitor's Journey

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Achn-975

Cat. No.: B605131 Get Quote

An In-depth Technical Guide on the Discovery and Development of ACHN-975

This technical guide provides a comprehensive overview of the discovery, development, and

history of ACHN-975, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-

hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Developed by Achaogen, ACHN-
975 showed significant promise as a novel antibiotic against multidrug-resistant (MDR) Gram-

negative bacteria. This document, intended for researchers, scientists, and drug development

professionals, details the compound's mechanism of action, summarizes its preclinical and

clinical data, and provides insights into the challenges that ultimately led to the discontinuation

of its development.

Discovery and Rationale
ACHN-975 was identified through an extensive research campaign at Achaogen aimed at

discovering novel inhibitors of LpxC with potent activity against Pseudomonas aeruginosa, a

notoriously difficult-to-treat Gram-negative pathogen[1]. LpxC is an attractive target for novel

antibiotics as it catalyzes the first committed and essential step in the biosynthesis of lipid A, a

critical component of the outer membrane of most Gram-negative bacteria[1][2]. The enzyme is

highly conserved across Gram-negative species and lacks a mammalian homolog, suggesting

the potential for selective toxicity[2].
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ACHN-975 is a selective and potent inhibitor of the LpxC enzyme. It exhibits subnanomolar

inhibitory activity against LpxC, thereby blocking the lipid A biosynthetic pathway and disrupting

the integrity of the outer membrane of Gram-negative bacteria. This disruption ultimately leads

to bacterial cell death. The bactericidal activity of ACHN-975 has been described as

concentration-dependent against P. aeruginosa and time-dependent against E. coli and K.

pneumoniae[3].

Lipid A Biosynthesis Pathway and LpxC Inhibition
The biosynthesis of lipid A is a multi-step enzymatic process. LpxC, a zinc-dependent

metalloenzyme, catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine. Inhibition of this step is lethal to the bacterium.
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Figure 1: Simplified Lipid A Biosynthesis Pathway and the Site of ACHN-975 Inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b605131?utm_src=pdf-body-img
https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
In Vitro Activity
ACHN-975 demonstrated potent in vitro activity against a broad range of Gram-negative

pathogens, including multidrug-resistant isolates.

Table 1: In Vitro Inhibitory Activity of ACHN-975

Organism/Enzyme Parameter Value Reference

Enterobacteriaceae

spp.
IC50 0.02 nM [2]

Enterobacteriaceae

spp.
MIC90 1 µg/mL [2]

P. aeruginosa MIC50 0.06 µg/mL [2]

P. aeruginosa MIC90 0.25 µg/mL [1][2]

Acinetobacter

baumannii
MIC90 >64 µg/mL [2]

P. aeruginosa LpxC

Enzyme
IC50 <5 nM [4]

Table 2: MIC Distribution of ACHN-975 Against Gram-Negative Isolates

Organism
Group (No. of
Isolates)

MIC50 (µg/mL) MIC90 (µg/mL)
MIC Range
(µg/mL)

Reference

Enterobacteriace

ae (197)
0.5 2 ≤0.06 - 2 [5]

P. aeruginosa

(30)
0.25 2 0.12 - 2 [5]
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Preclinical evaluation in a neutropenic mouse thigh infection model demonstrated the in vivo

bactericidal activity of ACHN-975 against P. aeruginosa.

Table 3: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model with P.

aeruginosa ATCC 27853

Dose (mg/kg, single
intraperitoneal)

Change in log10 CFU/thigh
at 4 hours

Reference

5 Reduction [1]

10 Reduction [1]

30 Reduction [1]

Note: The studies indicated a steady reduction in bacterial titers in the first 4 hours for all

dosing groups, with a 3-log10 kill observed by 4 hours for the 10 mg/kg and 30 mg/kg doses[1].

Experimental Protocols
Chemical Synthesis of ACHN-975
While a detailed, step-by-step protocol for the synthesis of ACHN-975 is proprietary to

Achaogen, the general synthetic approach for this class of butadiyne derivatives can be

inferred from patents and related publications. The synthesis likely involves a convergent

strategy.
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Butadiyne Side Chain Synthesis

Amino Acid Head Group Synthesis

Protected (1R,2R)-2-(hydroxymethyl)cyclopropyl acetylene

Sonogashira Coupling

4-iodobenzoyl derivative

Protected 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)ethynyl)benzoyl derivative

Glaser or Cadiot-Chodkiewicz Coupling

Second Alkyne Coupling Partner

Protected 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid

Amide Coupling (e.g., EDC, HOBt)

Protected (S)-3-amino-3-methyl-2-aminobutanoic acid

Hydroxamic Acid Formation

Hydroxylamine

Protected (S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-amine

Deprotection

ACHN-975
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Figure 2: Plausible Synthetic Workflow for ACHN-975.
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Methodology Outline:

Synthesis of the Butadiyne-Containing Carboxylic Acid: This fragment is likely synthesized

through sequential palladium-catalyzed cross-coupling reactions, such as the Sonogashira

coupling, to introduce the first alkyne, followed by a Glaser or Cadiot-Chodkiewicz coupling

to form the butadiyne moiety.

Synthesis of the Hydroxamic Acid Headgroup: The amino acid derivative, (S)-3-amino-3-

methyl-2-aminobutanoic acid, is protected and then converted to the corresponding

hydroxamic acid using hydroxylamine.

Amide Coupling and Deprotection: The carboxylic acid and the amine of the headgroup are

coupled using standard peptide coupling reagents (e.g., EDC, HOBt). The final step involves

the removal of all protecting groups to yield ACHN-975.

LpxC Enzyme Inhibition Assay
Principle: The inhibitory activity of ACHN-975 against the LpxC enzyme is determined by

measuring the reduction in the formation of the deacetylated product from the enzyme's natural

substrate.

Protocol:

Reagents and Materials:

Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

ACHN-975 stock solution in DMSO.

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

Quenching solution (e.g., formic acid).

LC-MS/MS system.

Procedure:
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1. Prepare serial dilutions of ACHN-975 in the assay buffer.

2. In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or

vehicle control (DMSO).

3. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a

controlled temperature (e.g., 37°C).

4. Initiate the enzymatic reaction by adding the substrate to each well.

5. Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

6. Stop the reaction by adding the quenching solution.

7. Analyze the samples by LC-MS/MS to quantify the amount of product formed.

8. Calculate the percent inhibition for each concentration of ACHN-975 relative to the vehicle

control.

9. Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

Materials:

ACHN-975 stock solution.

Cation-adjusted Mueller-Hinton broth (CAMHB).

Bacterial inoculum standardized to approximately 5 x 105 CFU/mL.

96-well microtiter plates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

1. Prepare two-fold serial dilutions of ACHN-975 in CAMHB in the wells of a microtiter plate.

2. Inoculate each well with the standardized bacterial suspension.

3. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubate the plates at 35-37°C for 16-20 hours.

5. The MIC is read as the lowest concentration of ACHN-975 that completely inhibits visible

bacterial growth.

Neutropenic Mouse Thigh Infection Model
Principle: This in vivo model assesses the efficacy of an antimicrobial agent in an

immunocompromised host, mimicking a deep-seated soft tissue infection.

Protocol:

Animal Model:

Female ICR or Swiss Webster mice.

Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and

-1 relative to infection.

Infection:

Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase and dilute to the desired

concentration (e.g., 106-107 CFU/mL).

Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of

each mouse.

Treatment:

At a specified time post-infection (e.g., 2 hours), administer ACHN-975 via the desired

route (e.g., intraperitoneal or intravenous) at various doses.
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Include a vehicle control group.

Endpoint:

At various time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize the mice.

Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.

Plate the dilutions on appropriate agar plates to determine the number of viable bacteria

(CFU/thigh).

Calculate the change in bacterial load compared to the pre-treatment or vehicle control

groups.

Clinical Development and Discontinuation
ACHN-975 was the first LpxC inhibitor to enter human clinical trials. A Phase 1, randomized,

double-blind, placebo-controlled, single-ascending-dose study (NCT01597947) was initiated in

2012 to evaluate the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy

volunteers[6].

Despite promising preclinical data, the clinical development of ACHN-975 was halted. The

Phase 1 trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of

transient hypotension without tachycardia[1]. Additionally, inflammation at the infusion site was

observed. These adverse effects, coupled with a narrow therapeutic window, led to the decision

to terminate the program[1].
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Figure 3: Development and Discontinuation Timeline of ACHN-975.

Conclusion and Future Perspectives
ACHN-975 represented a significant advancement in the pursuit of novel antibiotics against

Gram-negative bacteria. Its potent inhibition of LpxC and broad-spectrum activity underscored

the potential of this target. However, the unforeseen cardiovascular toxicity in humans

highlighted the challenges of translating promising preclinical findings into safe and effective

clinical candidates.

The story of ACHN-975 provides valuable lessons for the development of future LpxC inhibitors

and other novel antibiotics. The extensive structure-activity relationship (SAR) studies

conducted by Achaogen and others, informed by the crystal structure of LpxC in complex with

inhibitors like ACHN-975, continue to guide the design of new compounds with improved safety

profiles. The development of subsequent LpxC inhibitors has focused on mitigating the off-
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target effects observed with ACHN-975, aiming to finally deliver a new class of antibiotics to

combat the growing threat of multidrug-resistant Gram-negative infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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